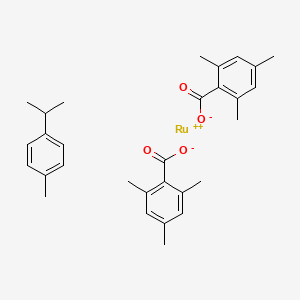
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II)
概要
説明
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is a ruthenium-based organometallic compound. It is known for its catalytic properties, particularly in the field of organic synthesis. The compound is characterized by the presence of a p-cymene ligand and two mesitylcarboxylato ligands coordinated to a ruthenium(II) center. This unique structure imparts specific reactivity and stability to the compound, making it valuable in various chemical processes.
作用機序
Target of Action
The primary targets of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are cancer cells, particularly those involved in vasculogenesis and angiogenesis . The compound has shown potential against topoisomerase-II and has demonstrated cytotoxicity against cancer .
Mode of Action
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) interacts with its targets by interfering with Fe metabolism . It also exhibits slow kinetics with different biological targets such as DNA and proteins . The reactivity and mechanistic pathways can be tuned by varying the bidentate ligands, arenes, and halides .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation. It has been shown to impair mitochondrial function and reduce the cellular glutathione (GSH) pool . This ability to affect the GSH pool is thought to be the reason it retains activity in the presence of GSH despite the ability of GSH to degrade the complexes .
Pharmacokinetics
It’s known that the compound undergoes hydrolysis, with the extent of hydrolysis following the trend of halide substitution .
Result of Action
The result of the action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is the inhibition of cancer cell proliferation. The compound shows cytotoxicity in nature, with IC50 values less than 15 μM . It shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .
Action Environment
The action of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) can be influenced by environmental factors such as the presence of glutathione (GSH). Despite the ability of GSH to degrade the complexes, the compound retains its activity due to its ability to impair mitochondrial function and reduce the cellular GSH pool .
生化学分析
Biochemical Properties
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it has been shown to interact with enzymes involved in C-H activation, a process essential for the functionalization of organic molecules . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.
Cellular Effects
The effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impair mitochondrial function and reduce the cellular glutathione pool, which is crucial for maintaining cellular redox balance . These effects can lead to altered cell signaling and metabolic pathways, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, altering their activity. For example, it has been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis . This inhibition is achieved through the coordination of the ruthenium center with the receptor, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the anti-metastatic activity of ruthenium complexes can be sustained even 48 hours after removal from the culture media . This suggests that (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) has a lasting impact on cellular processes, which is essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and anti-metastatic activities with minimal toxicity . At higher doses, toxic effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. These threshold effects are crucial for determining the safe and effective use of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) in clinical settings.
Metabolic Pathways
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s ability to modulate the activity of key enzymes in these pathways can lead to changes in metabolite levels and overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and toxicity, making them important considerations for its use in biochemical and medical research.
Subcellular Localization
The subcellular localization of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) plays a significant role in its activity and function. The compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) typically involves the reaction of ruthenium(II) precursors with mesitylcarboxylic acid in the presence of p-cymene. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an organic solvent such as dioxane, under an inert atmosphere, and at elevated temperatures. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
化学反応の分析
Types of Reactions
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: The mesitylcarboxylato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (p-Cymene)bis(mesitylcarboxylato)ruthenium(II) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. Typical reaction conditions involve the use of organic solvents, inert atmospheres, and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
科学的研究の応用
類似化合物との比較
Similar Compounds
(p-Cymene)bis(acetylacetonato)ruthenium(II): Similar in structure but with acetylacetonato ligands instead of mesitylcarboxylato.
(p-Cymene)bis(trifluoroacetato)ruthenium(II): Contains trifluoroacetato ligands, offering different reactivity and stability.
(p-Cymene)bis(benzoato)ruthenium(II): Features benzoato ligands, which can influence its catalytic properties.
Uniqueness
(p-Cymene)bis(mesitylcarboxylato)ruthenium(II) is unique due to the presence of mesitylcarboxylato ligands, which provide steric hindrance and electronic effects that enhance its stability and reactivity. This makes it particularly effective in meta-selective substitution reactions and other catalytic processes .
特性
IUPAC Name |
1-methyl-4-propan-2-ylbenzene;ruthenium(2+);2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O2.C10H14.Ru/c2*1-6-4-7(2)9(10(11)12)8(3)5-6;1-8(2)10-6-4-9(3)5-7-10;/h2*4-5H,1-3H3,(H,11,12);4-8H,1-3H3;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLBXJJWXKYNIH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.CC1=CC(=C(C(=C1)C)C(=O)[O-])C.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



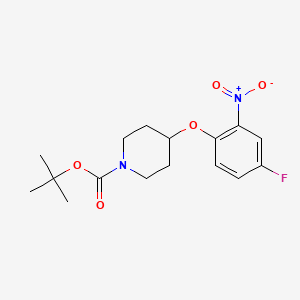
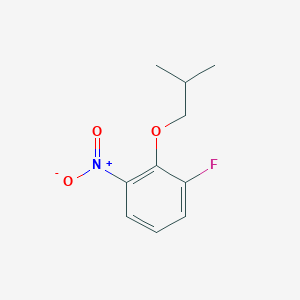
![tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027138.png)


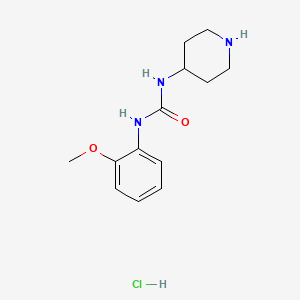
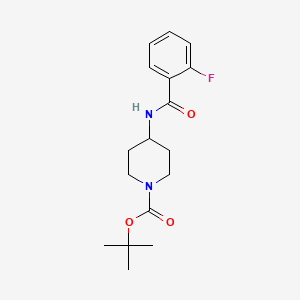
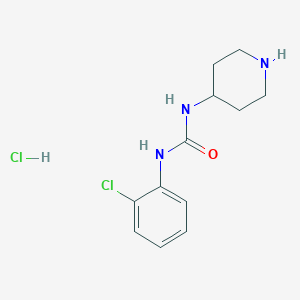
![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)




